6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol
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Overview
Description
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is a chemical compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a formyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds between the phenyl ring and the fluoro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol.
Reduction: Formation of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(4-2-6-11(12)14(16,17)18)10-5-1-3-8(7-19)13(10)20/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKPTOLCXLVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685341 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-73-6 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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